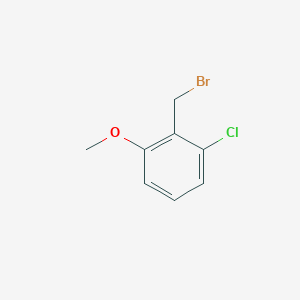

2-(Bromomethyl)-1-chloro-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMKGCZRSUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624851 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83781-95-7 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 1 Chloro 3 Methoxybenzene

Precursor Synthesis Strategies

The cornerstone of synthesizing 2-(bromomethyl)-1-chloro-3-methoxybenzene is the efficient production of its immediate precursor, 1-chloro-3-methoxy-2-methylbenzene. nih.govepa.gov The strategies to obtain this intermediate involve carefully controlled reactions to ensure the correct arrangement of the chloro, methoxy (B1213986), and methyl groups on the benzene (B151609) ring.

Synthesis of 1-Chloro-3-methoxy-2-methylbenzene Precursors

The synthesis of this key trisubstituted benzene derivative requires precise control over the introduction of each functional group to achieve the desired 1, 2, 3-substitution pattern.

A primary method for introducing a methoxy group onto a chlorinated toluene (B28343) framework is through nucleophilic aromatic substitution. This strategy utilizes a 1-chloro-3-halogenated toluene as the starting material, which reacts with sodium methoxide (B1231860) to replace one of the halogen atoms with a methoxy group.

A patented method for a structurally similar isomer, 1-chloro-3-methoxy-5-methylbenzene, illustrates this principle effectively. google.com In this process, a 1-chloro-3-halogenated toluene (where the halogen is fluorine, chlorine, or bromine) is heated with sodium methoxide. google.com The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution. This method is advantageous due to the availability and low cost of the raw materials. google.com

The reaction involves the methoxide ion (CH₃O⁻) acting as a nucleophile, attacking the carbon atom bonded to the more reactive halogen, leading to its displacement. The choice of solvent and reaction temperature is critical for optimizing the yield and minimizing side reactions.

Table 1: Reaction Conditions for Methoxylation of a Dihalogenated Toluene

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| 1,3-Dichloro-5-methylbenzene | Sodium Methoxide | Dimethyl sulfoxide (B87167) (DMSO) | 100 °C | 15 hours | google.com |

Achieving the correct regiochemistry—the specific placement of the methoxy group—is a critical challenge in the synthesis of polysubstituted benzenes. libretexts.org The directing effects of the substituents already present on the aromatic ring play a significant role. In the case of a dichlorotoluene, the positions of the two chlorine atoms and the methyl group will influence where the incoming methoxide group will attach.

For instance, in the synthesis of 6-chloro-2-methoxytoluene, 2,6-dichlorotoluene (B125461) is treated with sodium methoxide. google.com The reaction proceeds via a nucleophilic substitution where one of the chlorine atoms is replaced. The process is often performed in an aprotic polar solvent, and the temperature is carefully controlled to ensure selectivity and a high yield of the desired product. google.com The synthesis can also involve a phase transfer catalyst to improve the reaction rate. google.com This example demonstrates how the starting material's substitution pattern can be leveraged to control the position of the newly introduced methoxy group.

Synthesis of Related Chlorinated Methoxybenzene Derivatives

The synthesis of other chlorinated methoxybenzene derivatives provides further insight into the methodologies applicable to these structures. For example, compounds like 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene have been synthesized from dimethylbenzoquinone precursors. researchgate.net This process involves treatment with methanolic hydrogen chloride followed by an O-methylation step to introduce the methoxy groups. researchgate.net Such multi-step sequences highlight the versatility of synthetic approaches required to build complex substitution patterns on a benzene ring.

Benzylic Bromination Techniques

Once the precursor 1-chloro-3-methoxy-2-methylbenzene is obtained, the final step is the selective bromination of the methyl group. This is a benzylic bromination, a reaction that targets the carbon atom directly attached to the aromatic ring. libretexts.org

Radical Bromination with N-Bromosuccinimide (NBS)

The most common and effective method for benzylic bromination is the use of N-Bromosuccinimide (NBS). chadsprep.comyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. koreascience.kr NBS is favored over molecular bromine (Br₂) for this transformation because it maintains a very low, steady concentration of bromine in the reaction mixture. libretexts.orgchadsprep.com This low concentration is crucial for promoting the desired radical substitution at the benzylic position while suppressing potential side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com

The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical activation with light. koreascience.krlookchem.com The initiator helps to generate the initial bromine radical that starts the chain reaction. libretexts.orgyoutube.com The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although due to toxicity concerns, alternative solvents like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) are now used. koreascience.krlookchem.com

The mechanism involves three main stages:

Initiation: The radical initiator decomposes to form radicals, which then react with NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 1-chloro-3-methoxy-2-methylbenzene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine molecule (generated in small amounts from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical, which continues the chain. libretexts.orgchadsprep.com

Termination: The reaction ceases when radicals combine with each other.

Table 2: Typical Reagents and Conditions for Benzylic Bromination

| Brominating Agent | Radical Initiator | Typical Solvents | Activation Method | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide | CCl₄, (Trifluoromethyl)benzene, 1,2-Dichlorobenzene | Heat or UV light | chadsprep.comkoreascience.krlookchem.com |

Optimization of Radical Initiators (e.g., Azobisisobutyronitrile, Photochemical Conditions)

The Wohl-Ziegler reaction is a common method for benzylic bromination, traditionally employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator to facilitate the reaction. Azobisisobutyronitrile (AIBN) is a frequently used thermal radical initiator. The selection of the initiator and the reaction conditions are critical to favor the desired monobromination at the benzylic position over competing reactions such as dibromination or aromatic ring bromination.

In a synthesis of the related isomer, 2-(bromomethyl)-1-chloro-4-methoxybenzene, the use of AIBN as a radical initiator with NBS in tetrachloromethane at reflux has been reported to yield the desired product. chemicalbook.com This reaction proceeds over a period of 21 hours.

| Starting Material | Brominating Agent | Radical Initiator | Solvent | Reaction Time (h) | Yield (%) |

| 4-Chloro-3-methylanisole | N-Bromosuccinimide | AIBN | Tetrachloromethane | 21 | 76 |

This table presents data for the synthesis of a positional isomer, 2-(bromomethyl)-1-chloro-4-methoxybenzene, as a representative example of benzylic bromination using a radical initiator.

Photochemical conditions offer an alternative to thermal initiators like AIBN. The use of light to initiate the radical chain reaction can often be more selective and proceed at lower temperatures, which can be advantageous for sensitive substrates. For instance, a photo-initiated reaction with NBS in dichloromethane (B109758) has been shown to significantly improve the yield of a desired benzylic bromide compared to a thermally initiated reaction with AIBN in chlorobenzene. gla.ac.uk Continuous-flow photochemistry, in particular, allows for precise control over irradiation time and temperature, minimizing byproduct formation. organic-chemistry.org

Solvent Selection and Temperature Control for Selectivity

The choice of solvent and the control of reaction temperature are paramount in achieving selective benzylic bromination. Solvents can influence the reactivity of the brominating agent and the stability of the radical intermediates. Nonpolar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used in Wohl-Ziegler reactions to minimize ionic side reactions. gla.ac.uk However, due to the toxicity of CCl₄, alternative solvents such as acetonitrile (B52724) or dichloromethane are increasingly employed. gla.ac.ukorganic-chemistry.org

Temperature control is crucial for managing the reaction rate and selectivity. Higher temperatures can increase the rate of reaction but may also lead to a decrease in selectivity, favoring over-bromination or decomposition of the product. For thermally initiated reactions with AIBN, the temperature is typically maintained at the reflux temperature of the chosen solvent to ensure a steady rate of radical initiation. In photochemical reactions, lower temperatures can often be used, which helps to improve the selectivity for the desired monobrominated product. tandfonline.com For electron-rich substrates, careful temperature control is especially important to prevent competing electrophilic aromatic substitution. tandfonline.com

| Parameter | Influence on Selectivity | Rationale |

| Solvent Polarity | Lower polarity generally favors radical substitution over ionic pathways. | Nonpolar solvents solvate the radical intermediates and minimize the formation of ionic species that can lead to aromatic bromination. |

| Temperature | Lower temperatures generally increase selectivity for monobromination. | Reduces the rate of competing side reactions such as dibromination and decomposition. Allows for better control over the reaction. |

Alternative Bromination Reagents and Conditions

While NBS is the most common reagent for benzylic bromination, several alternative reagents and conditions have been developed to improve selectivity, yield, and safety.

Application of Hypervalent Iodine Reagents for Selective Bromination

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign alternatives for various organic transformations, including halogenations. nih.govbeilstein-journals.org These reagents can act as selective oxidants and participate in single-electron transfer processes to generate radical species. nih.gov In the context of benzylic functionalization, a hypervalent iodine(III) reagent in the presence of a bromide source can generate a bromo-λ³-iodane intermediate. nih.gov This species can then undergo homolytic cleavage to produce a bromine radical, which initiates the benzylic bromination cascade. nih.gov This method offers a metal-free approach to benzylic C-H functionalization under mild conditions. researchgate.net

The selectivity of these reactions can be high for the benzylic position, and the reaction conditions are often milder than traditional methods. nih.gov The specific hypervalent iodine reagent and reaction conditions can be tuned to optimize the yield and selectivity for a particular substrate.

Utilization of Brominating Systems with Controlled Regioselectivity

Controlling the regioselectivity of bromination is crucial, especially for substrates with multiple potential reaction sites. Various brominating systems have been developed to achieve high regioselectivity. For instance, the use of bromotrichloromethane (B165885) (BrCCl₃) under photochemical conditions has been shown to be effective for the benzylic bromination of various alkyl aromatics. tandfonline.com This method can provide improved yields compared to traditional NBS methods, particularly for electron-rich substrates where nuclear bromination is a competing side reaction. tandfonline.com

Another approach involves the in situ generation of bromine from a bromide/bromate couple in an acidic aqueous medium. google.com This method provides a stable, non-hazardous, and inexpensive way to perform regioselective benzylic bromination. By controlling the reaction conditions, it is possible to selectively brominate the benzylic position of toluene derivatives. google.com

| Brominating System | Key Features | Potential Advantages |

| Bromotrichloromethane (BrCCl₃) / Light | Photochemically initiated radical bromination. | Can be more selective than NBS for electron-rich substrates, reducing nuclear bromination. |

| NaBr/NaBrO₃ / Acid | In situ generation of bromine. | Utilizes stable and inexpensive reagents; offers controlled generation of the brominating agent. |

Purification and Isolation Methodologies for Substituted Benzyl (B1604629) Bromides

Substituted benzyl bromides are often lachrymatory and can be unstable, necessitating careful and efficient purification and isolation procedures. Common impurities in the synthesis of this compound may include the starting material (2-chloro-6-methoxytoluene), the dibrominated byproduct, and products of aromatic bromination.

Several techniques can be employed for the purification of benzyl bromides:

Column Chromatography: This is a widely used method for separating the desired product from impurities. researchgate.net A silica (B1680970) gel column with a nonpolar eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, can effectively separate the benzyl bromide from more polar and less polar impurities. researchgate.net

Distillation: For products that are thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. researchgate.net This method separates compounds based on their boiling points.

Recrystallization: If the benzyl bromide is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.

Aqueous Work-up: Washing the crude reaction mixture with aqueous solutions can remove certain impurities. For example, a wash with a sodium bicarbonate or sodium carbonate solution can neutralize any acidic byproducts, and a wash with sodium bisulfite can remove any remaining bromine. researchgate.net

Scavenging Resins: On a smaller scale, scavenging resins, such as those with tertiary amine or thiol functional groups, can be used to selectively remove unreacted benzyl bromide. researchgate.net

The choice of purification method depends on the scale of the reaction, the physical properties of the product, and the nature of the impurities.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Chloro 3 Methoxybenzene

Electrophilic Nature of the Bromomethyl Moiety

The carbon atom of the bromomethyl group in 2-(bromomethyl)-1-chloro-3-methoxybenzene is electrophilic due to the presence of the highly electronegative bromine atom. This polarity makes the carbon susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, a good leaving group. This reactivity is characteristic of benzylic halides, which are known to be reactive substrates for nucleophilic substitution reactions. datapdf.com The stability of the potential benzylic carbocation intermediate plays a crucial role in determining the reaction mechanism. pearson.comquora.com

Nucleophilic substitution reactions involving this compound can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the nucleophile. In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a concerted step with the departure of the bromide ion. This pathway is favored by strong nucleophiles and polar aportic solvents. libretexts.org Conversely, an SN1 reaction involves a two-step process where the bromide ion first departs to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile. pearson.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with benzylic halides like this compound. These reactions typically proceed via an SN2 mechanism to form the corresponding N-benzylated products. researchgate.netoup.com The rate of these reactions is influenced by the electronic properties of the substituents on both the benzyl (B1604629) bromide and the amine. researchgate.netias.ac.in Electron-donating groups on the benzyl ring generally increase the reaction rate by stabilizing the transition state, while electron-withdrawing groups have a retarding effect. researchgate.net For instance, studies on substituted benzyl bromides have shown that electron-donating groups like methoxy (B1213986) increase the rate of reaction with amines. researchgate.net

The reaction of this compound with various amines is expected to yield the corresponding substituted benzylamines. The general reaction scheme is as follows:

| Nucleophile (Amine) | Product |

| Ammonia (NH₃) | (2-chloro-3-methoxyphenyl)methanamine |

| Methylamine (CH₃NH₂) | N-methyl-1-(2-chloro-3-methoxyphenyl)methanamine |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-1-(2-chloro-3-methoxyphenyl)methanamine |

This table presents hypothetical products based on established reactivity patterns of benzyl bromides with amines.

Purines and other nitrogen-containing heterocycles can also act as nucleophiles in reactions with this compound, leading to the formation of N-alkylated derivatives which are of interest in medicinal chemistry. nih.gov

Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are generally considered to be excellent nucleophiles and react readily with benzylic halides. libretexts.org The reaction of this compound with a thiol would proceed via an SN2 mechanism to yield a benzyl thioether. arkat-usa.org The high nucleophilicity of sulfur compounds ensures that these reactions are typically efficient. libretexts.org The use of thiourea (B124793) as a sulfur nucleophile, followed by hydrolysis, provides a convenient method for the synthesis of thiols from alkyl halides. libretexts.orgarkat-usa.org

The general reaction with a thiol is depicted below:

| Nucleophile (Thiol) | Product |

| Methanethiol (CH₃SH) | (2-chloro-3-methoxyphenyl)(methyl)sulfane |

| Ethanethiol (C₂H₅SH) | (2-chloro-3-methoxyphenyl)(ethyl)sulfane |

| Thiophenol (C₆H₅SH) | (2-chloro-3-methoxyphenyl)(phenyl)sulfane |

This table illustrates expected products from the reaction with various thiols, based on the known reactivity of benzyl bromides.

These reactions are valuable for the synthesis of a variety of sulfur-containing organic compounds. ias.ac.in

The polarity of the solvent plays a critical role in nucleophilic substitution reactions of this compound, influencing both the reaction rate and the predominant mechanistic pathway. libretexts.org

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly stabilize the carbocation intermediate of the SN1 pathway and the leaving group (bromide ion). libretexts.org Therefore, polar protic solvents tend to favor the SN1 mechanism and increase the rate of SN1 reactions. libretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have a dipole moment but lack acidic protons for hydrogen bonding. They are good at solvating cations but less effective at solvating anions. libretexts.org This leaves the nucleophile less solvated and therefore more reactive, which accelerates the rate of SN2 reactions. libretexts.org

| Solvent Type | Predominant Pathway | Effect on Rate |

| Polar Protic | SN1 | Increases SN1 rate |

| Polar Aprotic | SN2 | Increases SN2 rate |

| Nonpolar | SN2 (if soluble) | Generally slower rates |

This table summarizes the general effects of solvent polarity on the nucleophilic substitution reactions of benzylic halides.

The electrophilic bromomethyl group of this compound makes it a useful alkylating agent for a variety of nucleophiles. nih.govresearchgate.netresearchgate.net This includes the formation of carbon-carbon bonds through reactions with carbanions or other carbon-based nucleophiles, as well as the alkylation of heteroatoms such as nitrogen, oxygen, and sulfur.

One of the most significant applications of alkylating agents like this compound is in Friedel-Crafts type alkylation reactions, although the substrate itself is a product of a related transformation (benzylic halogenation). The compound can be used to introduce the 2-chloro-3-methoxybenzyl group onto other aromatic rings in the presence of a Lewis acid catalyst. However, a more common application is the alkylation of softer nucleophiles. For example, it can be used to alkylate enolates, enamines, and other stabilized carbanions.

The reaction with the cyanide ion (CN⁻), a potent nucleophile, would lead to the formation of the corresponding nitrile, which is a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reactions (S<sub>N</sub>1/S<sub>N</sub>2 Pathways)

Influence of Chloro and Methoxy Substituents on Aromatic Reactivity

The chloro and methoxy groups attached to the benzene (B151609) ring of this compound have a profound influence on the reactivity of the aromatic ring towards electrophilic aromatic substitution. Their effects are a combination of inductive and resonance effects.

Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to an inductive withdrawal of electron density (-I effect). However, the lone pairs on the oxygen atom are readily delocalized into the aromatic ring via a strong resonance effect (+R effect). In this case, the resonance effect is much stronger than the inductive effect, making the methoxy group a strongly activating substituent. It also directs incoming electrophiles to the ortho and para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Chloro (-Cl) | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

| Methoxy (-OCH₃) | -I (withdrawing) | +R (donating) | Activating | ortho, para |

This table summarizes the electronic effects of the chloro and methoxy substituents on the aromatic ring.

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the cumulative directing effects of its three substituents: the chloro group (-Cl), the methoxy group (-OCH₃), and the bromomethyl group (-CH₂Br). The interplay of their inductive and resonance effects determines the positions most susceptible to electrophilic attack.

The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org It exerts a strong electron-donating effect through resonance (+R effect) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density at the positions ortho and para to it, making them more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com

The bromomethyl group is generally considered to be a weakly deactivating group. The electronegative bromine atom withdraws electron density from the methylene (B1212753) group, which in turn withdraws electron density from the aromatic ring through a negative inductive effect (-I).

In this compound, the positions on the ring are C4, C5, and C6.

Position C4: para to the chloro group and ortho to the methoxy group.

Position C5: meta to both the chloro and methoxy groups.

Position C6: ortho to the chloro group and meta to the methoxy group.

The powerful activating and ortho, para-directing nature of the methoxy group is the dominant influence. It strongly activates the C4 position (ortho to it) and the C6 position (para to it, though this position is occupied by the chloro group). The chloro group also directs ortho and para, reinforcing the activation at C4 (para to it) and C6 (ortho to it). Therefore, electrophilic attack is most likely to occur at the C4 position, which benefits from the stabilizing resonance effects of both the methoxy and chloro substituents.

Table 1: Summary of Substituent Directing Effects in EAS

| Substituent Group | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | -I (Weak) | +R (Strong) | Activating | ortho, para |

| -Cl (Chloro) | -I (Strong) | +R (Weak) | Deactivating | ortho, para |

| -CH₂Br (Bromomethyl) | -I (Weak) | None | Deactivating | meta (predicted) |

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Chloro Site

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group. libretexts.org

In this compound, the potential leaving group is the chloro substituent at the C1 position. For an SNAr reaction to be feasible at this site, the substituents at the ortho (C2 and C6) and para (C4) positions must be able to stabilize the intermediate carbanion.

The substituents present are:

Bromomethyl group (-CH₂Br) at C2 (ortho position): This group is electron-withdrawing via induction (-I effect), which would provide some stabilization to the negative charge of the Meisenheimer complex.

Methoxy group (-OCH₃) at C3 (meta position): Electron-donating groups at the meta position have a less pronounced effect on the stability of the intermediate compared to those at ortho and para positions. The electron-donating nature of the methoxy group does not significantly aid in stabilizing the carbanion.

Hydrogen at C4 (para position) and C6 (ortho position): The absence of a strong electron-withdrawing group like a nitro (-NO₂) group at the key ortho and para positions significantly disfavors the SNAr pathway. libretexts.org

While the ortho bromomethyl group offers slight activation, the lack of powerful electron-withdrawing substituents at the critical ortho and para positions makes the aromatic ring of this compound not sufficiently activated for SNAr reactions under standard conditions. The reaction is therefore unlikely to proceed readily at the chloro site via the classical addition-elimination SNAr mechanism. libretexts.orglibretexts.org

Computational Studies on Substituent Effects on Reactivity

While specific computational studies on this compound are not widely available in the literature, quantum chemistry calculations serve as a powerful tool for predicting and rationalizing the reactivity of substituted aromatic compounds. nih.govrsc.org Methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and elucidate the influence of the chloro, methoxy, and bromomethyl substituents on the molecule's reactivity. rsc.org

Such computational studies could provide quantitative insights into:

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution across the molecule. For EAS, they would likely show regions of high negative potential (electron-rich areas) on the aromatic ring at the C4 and C6 positions, confirming their susceptibility to electrophilic attack.

Calculation of Reaction Intermediates: The stability of the possible sigma-complexes (for EAS) or Meisenheimer complexes (for SNAr) can be calculated. These calculations would likely confirm that the intermediates for ortho and para electrophilic attack are significantly lower in energy than the meta intermediate. Similarly, the energy of the Meisenheimer complex for SNAr at the chloro site could be computed to predict the feasibility of the reaction.

Fukui Functions and Atomic Charges: These quantum-chemical descriptors can identify the most nucleophilic and electrophilic sites within the molecule, offering a more nuanced view of local reactivity than simple resonance arguments. rsc.org

By modeling these properties, computational chemistry can predict how the combination of an electron-donating group (-OCH₃), an electron-withdrawing halogen (-Cl), and an inductively withdrawing alkyl halide (-CH₂Br) collectively influences the reaction pathways and regioselectivity.

Redox Chemistry of Functional Groups

Oxidation of the Methoxy Group

The functional groups on this compound can undergo redox reactions. The methoxy group is generally stable to mild oxidizing agents. However, under more forceful conditions, aryl methyl ethers can be oxidized. This process can lead to the cleavage of the methyl-oxygen bond to form a phenol. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to the oxidation of the aromatic ring itself, especially given its activation by the methoxy group, or potentially oxidize the benzylic position if other transformations occur first.

Reduction of the Bromomethyl Group

The bromomethyl group is susceptible to reduction. The benzylic C-Br bond can be cleaved by various reducing agents. A common transformation is the reduction of the bromomethyl group to a methyl group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction proceeds via the replacement of the bromine atom with a hydride ion or a hydrogen atom, respectively. This transformation is a valuable synthetic step for removing the reactive bromine handle after it has served its purpose in a synthetic sequence.

Table 2: Potential Redox Reactions of Functional Groups

| Functional Group | Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Phenol, ring-opened products |

| -CH₂Br (Bromomethyl) | Reduction | LiAlH₄, Catalytic Hydrogenation (H₂/Pd) | Methyl group |

Mechanistic Studies of Transformation Pathways

The primary transformation pathways for this compound involve reactions at the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution: As discussed, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. The attack of an electrophile (E⁺) on the aromatic ring, preferentially at C4, leads to this intermediate. The subsequent loss of a proton (H⁺) from the same carbon restores the aromaticity of the ring, yielding the substituted product. The stability of the sigma-complex, which is enhanced by the +R effects of the methoxy and chloro groups, determines the rate and orientation of the reaction. organicchemistrytutor.com

Nucleophilic Substitution at the Benzylic Carbon: The bromomethyl group is a primary benzylic halide, making it highly reactive towards nucleophilic substitution, likely via an SN2 mechanism. The carbon atom of the -CH₂Br group is electrophilic and is readily attacked by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide ion in a single concerted step. This pathway is a common and synthetically useful transformation for this compound.

Nucleophilic Aromatic Substitution: The mechanism for a hypothetical SNAr reaction at the chloro site would involve the initial attack of a nucleophile to form a high-energy, negatively charged Meisenheimer complex. libretexts.org For this intermediate to be viable, its negative charge must be delocalized and stabilized by electron-withdrawing groups in the ortho and/or para positions. The final step would be the elimination of the chloride ion to restore aromaticity. Due to the lack of strong stabilizing groups, this pathway is considered mechanistically unfavorable for this specific molecule. libretexts.org

Elucidation of Reaction Intermediates

While specific experimental studies detailing the reaction intermediates of this compound are not extensively documented in publicly available literature, the reactivity patterns of analogous substituted benzyl halides provide a strong basis for predicting the likely transient species. Reactions involving benzyl halides can proceed through various intermediates, largely dependent on the reaction conditions and the electronic nature of the substituents on the aromatic ring.

For many nucleophilic substitution reactions, the primary intermediate is a carbocation, formed through the departure of the bromide leaving group. The stability of this benzylic carbocation is significantly influenced by the electronic effects of the ring substituents. However, alternative pathways, especially under reductive conditions, can lead to the formation of radical species. Studies on the reductive cleavage of substituted benzyl chlorides suggest that the reaction can proceed through a stepwise mechanism involving the formation of a transient radical anion. This radical anion can subsequently cleave to produce a benzyl radical and a halide anion.

Another possibility is the formation of electrostatic complexes between the nascent benzyl radical and the halide anion along the reaction coordinate. The relative stability of the radical anion versus the radical-anion complex is influenced by the substituents present. For this compound, the electron-donating methoxy group and the electron-withdrawing chloro group would exert competing influences on the stability of such charged or radical intermediates.

Table 1: Potential Reaction Intermediates for Substituted Benzyl Halides

| Intermediate Type | Description | Influencing Factors |

|---|---|---|

| Benzylic Carbocation | A positively charged carbon at the benzylic position, formed via heterolytic cleavage of the C-Br bond. | Stabilized by electron-donating groups; classic SN1 intermediate. |

| Radical Anion | Formed by single-electron transfer (SET) to the molecule. | Favored in reductive cleavage reactions; stability depends on ring substituents. |

| Benzyl Radical | A neutral radical species formed after the cleavage of the C-Br bond in the radical anion. | A key intermediate in radical-mediated reaction pathways. |

| Radical-Anion Complex | An electrostatic complex formed between the benzyl radical and the departing halide anion. | Can exist as a stable species on the potential energy surface. |

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for probing the reaction mechanisms of complex organic molecules. DFT calculations allow for the modeling of electronic structures, transition states, and reaction intermediates, providing deep insights into the energetic feasibility of various reaction pathways.

For molecules like this compound, DFT calculations can be employed to:

Determine Activation Parameters: By mapping the potential energy surface of a reaction, the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated. These parameters are crucial for predicting reaction rates and understanding the nature of the transition state.

Model Transition Structures: The precise geometry of transition states can be optimized, revealing the nature of bond-forming and bond-breaking processes.

Evaluate Intermediate Stability: The relative energies of potential intermediates, such as carbocations or radical anions, can be calculated to determine the most likely reaction pathway. Studies on substituted benzyl chlorides have used DFT to show that complexes of benzyl radicals with a chloride anion can be more stable than the corresponding radical anions.

Analyze Substituent Effects: DFT is effective in quantifying the electronic influence of substituents. For instance, calculations on nucleophilic substitutions of benzyl bromides have correlated calculated activation energies with Hammett substituent constants (σ), demonstrating a linear relationship for reactions in the gas phase.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, can model reaction dynamics both in the gas phase and in solution by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). This allows for a direct comparison between theoretical predictions and experimental kinetic data.

Table 2: Illustrative Data from a Hypothetical DFT Study on a Nucleophilic Substitution Reaction This table represents the type of data that could be generated from a DFT (B3LYP/6-311++G(d,p)) study and is for illustrative purposes only.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +18.5 | -12.3 |

| Key Bond Distance (Å) C-Br | 1.96 | 2.45 | - |

| Key Bond Distance (Å) C-Nucleophile | 3.10 | 2.20 | 1.85 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Derivatization and Synthetic Applications in Advanced Organic Chemistry

Construction of Complex Molecular Architectures

The unique substitution pattern of 2-(Bromomethyl)-1-chloro-3-methoxybenzene, featuring a reactive bromomethyl group, a chloro substituent, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a valuable precursor for creating intricate molecular designs. Its utility spans several key areas of modern organic synthesis.

The presence of a chloro-substituent on the aromatic ring of this compound allows it to participate in various cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and tolerance of diverse functional groups.

Palladium-catalyzed Suzuki-Miyaura reactions are a cornerstone of modern organic synthesis for creating biaryl structures. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the product and regenerate the catalyst. The efficiency and scope of these reactions are heavily dependent on the choice of ligands coordinated to the palladium center. Dialkylbiaryl phosphine (B1218219) ligands, for instance, have proven to be widely applicable for a range of substrates, including aryl chlorides. For challenging substrates, such as those with unprotected ortho-anilines, specialized catalyst systems like CataCXium A Pd G3 have been identified as uniquely effective. The reactivity in these processes can be significantly influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups tend to increase the rate of reaction compared to electron-donating groups.

| Catalyst System | Substrate Type | Key Advantages |

| Pd(0) with Triarylphosphine Ligands | General Aryl Halides | Foundational, widely used in early development. |

| Pd(0) with Dialkylbiaryl Phosphine Ligands | Aryl Chlorides, Bromides, Triflates | Broad scope, effective at room temperature, suitable for hindered substrates. |

| CataCXium A Pd G3 | Unprotected ortho-bromoanilines | Uniquely effective for challenging substrates, good functional group tolerance. |

| Polyaniline-Supported Palladium | Bromo- and Chloroarenes | Heterogeneous catalyst, allows for reactions in aqueous media. |

When a molecule contains multiple potential reaction sites, such as different halogen atoms, achieving regioselectivity is a critical challenge. In polyhalogenated heteroaromatics, palladium-catalyzed cross-coupling reactions can be directed to a specific position, providing a powerful method for synthesizing functionalized scaffolds. For substrates containing both a chloro and a triflate group, selectivity can often be controlled by the reaction conditions. While phosphine ligands typically favor reaction at the bromide or chloride position, ligand-free conditions using palladium salts in polar solvents like acetonitrile (B52724) or DMSO can selectively activate the triflate group for Suzuki coupling. This tunability allows for the sequential functionalization of poly-substituted aromatic rings, a crucial strategy in building complex molecules.

The reactive nature of this compound makes it a candidate for constructing more complex ring systems. The bromomethyl group is a potent electrophile for alkylation reactions, while the chloro group can be used in cross-coupling reactions to build out polycyclic aromatic hydrocarbons or introduce heterocyclic moieties. The synthesis of such systems is of great interest due to their prevalence in pharmaceuticals, natural products, and materials science. For example, palladium-catalyzed intramolecular or intermolecular reactions are often employed to stitch together aromatic frameworks, leading to the formation of extended π-conjugated polycyclic compounds. Similarly, the strategic introduction of nitrogen, oxygen, or sulfur atoms through reactions involving the functional groups on the benzene ring can lead to a diverse array of heterocyclic structures.

The bromomethyl group is the most reactive site on this compound for alkylation reactions. It serves as a potent electrophile in Friedel-Crafts type alkylations, a classic method for attaching alkyl groups to aromatic rings. This reaction typically involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid assists in generating a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.

This functionality allows the compound to act as a benzylating agent, attaching the 2-chloro-6-methoxybenzyl group to various nucleophiles (arenes, heteroarenes, carbanions, etc.). This process is crucial for synthesizing more elaborate molecules where this substituted benzyl (B1604629) moiety is a key structural component. However, a limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the newly introduced alkyl group activates the aromatic ring towards further substitution.

Utilization in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Applications as a Building Block in Specific Chemical Scaffolds

The term "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points in drug discovery. The structural motifs present in this compound can be incorporated into such scaffolds. For instance, the substituted phenyl ring can be found in various pharmacologically active compounds. Through derivatization via the reactions described above—cross-coupling at the chlorine site and alkylation at the bromomethyl site—this compound can be elaborated into more complex structures, such as biaryls or molecules containing heterocyclic rings, which are common in medicinal chemistry. The development of efficient synthetic methodologies using versatile building blocks like this compound is crucial for populating chemical libraries with novel and diverse molecular architectures for biological screening.

Synthesis of Precursors for Pharmaceutical Scaffolds

The structural motif of a substituted methoxybenzene is prevalent in numerous biologically active compounds. This compound offers a convenient starting point for the elaboration of more complex pharmaceutical scaffolds. The bromomethyl group can readily react with various nucleophiles, such as amines, thiols, and alcohols, to introduce side chains that are crucial for biological activity and target binding.

For instance, the reaction of this compound with primary or secondary amines can lead to the formation of substituted benzylamines. These motifs are integral to the core structures of various therapeutic agents. Furthermore, the chloro and methoxy groups can be further modified in subsequent synthetic steps to fine-tune the electronic and steric properties of the final molecule, a critical aspect of drug design and optimization. While specific, publicly documented examples of its direct use are not widespread, its potential as a precursor is evident from the common occurrence of the 2-chloro-3-methoxyphenyl moiety in patented pharmaceutical compounds.

Table 1: Potential Nucleophilic Substitution Reactions for Pharmaceutical Scaffold Synthesis

| Nucleophile | Resulting Functional Group | Potential Therapeutic Area |

| Primary/Secondary Amine | Substituted Benzylamine | Various (e.g., CNS agents, antivirals) |

| Thiol | Thioether | Enzyme inhibitors, anti-inflammatory |

| Alcohol/Phenol | Ether | Cardiovascular, metabolic disorders |

| Carboxylate | Ester | Prodrugs, targeted delivery systems |

Intermediates for Agrochemical Development

In the field of agrochemical research, the development of novel pesticides and herbicides with high efficacy and selectivity is paramount. Substituted aromatic compounds play a crucial role in the design of these active ingredients. The this compound scaffold can be incorporated into molecules designed to interact with specific biological targets in pests or weeds.

The reactivity of the bromomethyl group allows for its conjugation to other heterocyclic or aromatic systems, a common strategy in the development of modern agrochemicals. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting molecule, properties that are often desirable for effective pest control agents. Research in this area often focuses on creating libraries of related compounds to screen for biological activity, and this compound represents a valuable starting material for generating such chemical diversity.

Precursors for Materials Science Research (e.g., Polymers, Liquid Crystals)

The unique electronic and structural features of this compound also lend themselves to applications in materials science. The aromatic core can be incorporated into the backbone or as a pendant group in polymers, influencing properties such as thermal stability, conductivity, and optical behavior.

The bromomethyl group is a key functional handle for polymerization reactions. For example, it can be converted into a styrenic monomer through a Wittig-type reaction or used directly in polycondensation reactions. The presence of the chloro and methoxy substituents can modulate the intermolecular interactions between polymer chains, thereby affecting the bulk properties of the material.

In the realm of liquid crystals, the rigid aromatic core of this compound can be a component of mesogenic (liquid crystal-forming) molecules. By attaching long alkyl chains or other mesogenic units via the bromomethyl position, it is possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties. The dipole moment introduced by the chloro and methoxy groups can be advantageous in creating materials that respond to electric fields, a key principle in liquid crystal display (LCD) technology.

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Strategy | Potential Properties |

| Polymers | Conversion to monomer for polymerization | Enhanced thermal stability, modified refractive index |

| Liquid Crystals | Attachment of mesogenic units | Nematic or smectic phases, electro-optical switching |

Advanced Characterization Techniques and Theoretical Studies

Spectroscopic Analysis for Structural Elucidation and Functional Group Confirmation

Spectroscopic techniques are fundamental in determining the precise structure and confirming the functional groups of a molecule. For a novel or uncharacterized compound like 2-(Bromomethyl)-1-chloro-3-methoxybenzene, a suite of spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: A proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzene (B151609) ring would appear in the range of δ 6.8–7.5 ppm, with their splitting patterns (e.g., doublets, triplets) providing information about their relative positions. The protons of the bromomethyl group (-CH₂Br) would likely produce a singlet at approximately δ 4.5–4.7 ppm. The methoxy (B1213986) group (-OCH₃) protons would also yield a singlet, typically around δ 3.8 ppm.

¹³C-NMR: A carbon NMR spectrum would complement the ¹H-NMR data by showing signals for each unique carbon atom. The carbon of the bromomethyl group would be expected around δ 30-35 ppm. The methoxy carbon would appear near δ 55-60 ppm, and the aromatic carbons would resonate in the δ 110–160 ppm region. The specific chemical shifts would be influenced by the electronic effects of the chloro, methoxy, and bromomethyl substituents.

However, specific, experimentally verified ¹H-NMR and ¹³C-NMR data for this compound are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the vibrational modes of a molecule, which correspond to its functional groups.

IR Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl/methylene (B1212753) groups (around 2850-2960 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Key vibrations for the substituents would include the C-O stretch of the methoxy group (around 1020-1250 cm⁻¹) and the C-Cl and C-Br stretches, which would appear in the fingerprint region below 800 cm⁻¹.

Detailed experimental IR and Raman spectra for this compound could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information from fragmentation patterns. For this compound (molecular formula C₈H₈BrClO), the molecular ion peak (M⁺) would be expected at m/z corresponding to its exact mass. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region would exhibit a characteristic isotopic pattern. Common fragmentation pathways would likely involve the loss of a bromine radical (M-Br)⁺, a chlorine radical (M-Cl)⁺, or the entire bromomethyl group (M-CH₂Br)⁺.

Specific mass spectral data and fragmentation analysis for this compound are not documented in the available resources.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically involving π-electrons in aromatic systems. Substituted benzenes like this compound would be expected to show absorption bands in the ultraviolet region, usually between 200 and 300 nm. The positions and intensities of these bands (π → π* transitions) are influenced by the substituents on the benzene ring. The methoxy group (an auxochrome) would likely cause a shift in the absorption maxima compared to unsubstituted benzene.

Experimentally recorded UV-Vis spectra for this compound are not available.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Theoretical studies, particularly using computational chemistry methods, are invaluable for predicting molecular properties when experimental data is scarce.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.

Molecular Geometry: DFT calculations could be used to determine the most stable three-dimensional conformation of this compound. This would provide precise bond lengths, bond angles, and dihedral angles, offering insight into steric interactions between the adjacent substituents.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies can be compared with experimental IR and Raman data (if available) to aid in the assignment of spectral bands to specific molecular vibrations.

While DFT is a standard method for such investigations, published computational studies specifically focusing on this compound were not found during the literature search.

Based on a comprehensive search of available scientific literature, detailed experimental and theoretical studies specifically for the compound This compound are not available. Consequently, the advanced characterization and structural analysis requested in the outline cannot be provided at this time.

The specified analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), X-ray Crystallography, and Hirshfeld Surface Analysis, require dedicated computational studies or experimental crystal structure determination for this exact molecule. As no published data for these analyses on "this compound" could be located, it is not possible to generate the scientifically accurate and specific content for the requested article sections.

General principles of these analytical techniques are well-established in chemistry, but applying them to a specific compound necessitates primary research data which, in this case, does not appear to be publicly available.

Future Research Directions and Unexplored Reactivities

Development of Greener Synthetic Pathways for the Compound

Future research will likely focus on developing more environmentally benign methods for the synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene. This includes exploring greener brominating agents and reaction conditions to replace traditional reagents like molecular bromine. rsc.org Methods using hydrogen peroxide and a bromide salt in a two-phase system represent a more sustainable approach to the benzylic bromination of toluene (B28343) derivatives. scispace.comnih.govresearchgate.net Such processes, which can be modulated by light to control selectivity between side-chain and core halogenation, offer a promising avenue for greener synthesis. beilstein-journals.org

Exploration of Novel Catalytic Transformations

There is significant potential for exploring new catalytic transformations involving this compound. Recent advances in photocatalysis have enabled the generation of benzylic radicals from benzyl (B1604629) halides under mild conditions. organic-chemistry.org These radicals can then participate in a variety of bond-forming reactions. organic-chemistry.orgacs.orgresearchgate.net Developing cooperative catalytic systems, where one catalyst activates the benzyl bromide and another mediates the desired transformation, could unlock novel reactivity and synthetic pathways. nih.govnih.gov

Investigation of Stereoselective Syntheses and Transformations

While the benzylic carbon in the title compound is prochiral, reactions that create a new stereocenter at this position are an important area for future investigation. The development of catalytic enantioselective methods for the substitution of the benzylic bromide would provide access to chiral molecules, which are of high value in pharmaceuticals and agrochemicals.

Computational Design of Derivatives with Tuned Reactivity Profiles

Computational chemistry offers a powerful tool for designing derivatives of this compound with tailored reactivity. numberanalytics.com By modeling the electronic and steric properties of different substitution patterns on the aromatic ring, it is possible to predict how these changes will influence the reactivity of the benzylic position and the aromatic ring itself. numberanalytics.comlongdom.orgyoutube.com This in silico approach can guide synthetic efforts toward molecules with optimized properties for specific applications, accelerating the discovery of new materials and functional molecules. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(bromomethyl)-1-chloro-3-methoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on a substituted benzene precursor. For example, bromination of 1-chloro-3-methoxybenzene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with HBr/H₂O₂ may yield the target compound. Optimization includes controlling temperature (e.g., reflux at 80–100°C) and solvent polarity (e.g., CCl₄ or DCM). Reaction progress can be monitored via TLC or GC-MS. Purification often involves column chromatography using silica gel and non-polar eluents .

Q. How can researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromomethyl at δ 4.3–4.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 233.9621 g/mol) .

- Elemental Analysis : Validate %C, %H, and %Br.

- HPLC : Assess purity (>95% recommended for synthetic intermediates).

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

Methodological Answer: The compound is sensitive to light and moisture. Recommended storage:

- Temperature : Below 4°C in airtight, amber-glass vials .

- Handling : Use inert atmospheres (N₂/Ar) to prevent decomposition.

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and humidity to determine shelf life.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used as an intermediate in cross-coupling reactions?

Methodological Answer: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines or thiols), while the chloro and methoxy groups influence regioselectivity. For Suzuki-Miyaura coupling, the bromide may participate in Pd-catalyzed reactions, but steric hindrance from the methoxy group can reduce yields. Computational DFT studies can model transition states to predict reactivity .

Q. What analytical strategies are effective for identifying byproducts formed during the synthesis or degradation of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in reported reactivity data for halogenated methoxybenzene derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.